5-(Hexyloxy)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide
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Overview
Description
5-(Hexyloxy)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide is a synthetic organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a hexyloxy group, a methyl group, and a carboxamide group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexyloxy)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hexyloxy-substituted hydrazine with a carbonyl compound, followed by cyclization with sulfur and nitrogen sources. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Hexyloxy)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced thiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted thiadiazole compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Hexyloxy)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 5-(Hexyloxy)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-(Hexyloxy)-N-methyl-1,2,4-thiadiazole-3-carboxamide: Similar structure but with different substitution pattern.
5-(Hexyloxy)-N-methyl-1,3,4-thiadiazole-2-carboxamide: Another isomer with a different arrangement of atoms in the ring.
5-(Hexyloxy)-N-methyl-1,2,3-thiadiazole-4-carboxamide: Yet another isomer with a distinct substitution pattern.
Uniqueness
The uniqueness of 5-(Hexyloxy)-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide lies in its specific substitution pattern and the presence of the hexyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar thiadiazole derivatives .
Properties
CAS No. |
61515-98-8 |
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Molecular Formula |
C10H17N3O3S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
5-hexoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2-carboxamide |
InChI |
InChI=1S/C10H17N3O3S/c1-3-4-5-6-7-16-10-12-9(15)13(17-10)8(14)11-2/h3-7H2,1-2H3,(H,11,14) |
InChI Key |
HVKOTPJMIWFCQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=NC(=O)N(S1)C(=O)NC |
Origin of Product |
United States |
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